N,2,2-Triethyl-3-methylbutyramide
Description
Contextualization within the Scope of Amide Chemistry Research
The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology, forming the backbone of proteins and appearing in a vast array of pharmaceuticals, natural products, and polymers. The synthesis of the amide bond is reported to be the most frequently conducted chemical reaction in the pharmaceutical industry. researchgate.net
Modern amide chemistry research is heavily focused on developing more efficient and sustainable synthetic methods. Traditional approaches often require harsh conditions and the use of stoichiometric activating agents, which can generate significant chemical waste. researchgate.net Consequently, recent advancements have centered on catalytic methods that operate under milder conditions. These include:
Transition-Metal Catalysis: Metals like ruthenium, rhodium, and copper are used to catalyze amide formation from non-activated starting materials, increasing atom economy. researchgate.net
Photoredox and Electrochemical Synthesis: Visible-light-mediated reactions and electrosynthesis offer green alternatives for constructing amide bonds, sometimes from unconventional precursors like benzyl (B1604629) cyanides or through oxidative amidation of aldehydes. researchgate.netmdpi.com
Dearomative Carbamoylation: Advanced techniques have been developed for the synthesis of complex primary amides through the functionalization of stable arene π-systems. chinesechemsoc.org
These modern synthetic strategies are expanding the toolkit available to chemists for creating structurally diverse amides, including highly substituted and challenging targets like N,2,2-Triethyl-3-methylbutyramide.
Historical Perspectives on Butyramide (B146194) Derivatives in Chemical Science
Butyramide, the parent amide of butyric acid, and its derivatives have long been subjects of investigation in chemical and medicinal science. foodb.ca As a class, these compounds have been explored for a wide range of potential biological activities.
Historically, research into butyramide derivatives has uncovered compounds with notable pharmacological potential. For instance, various substituted butyramides have been synthesized and evaluated for applications such as:
Antiarrhythmic Activity: Early studies in medicinal chemistry explored complex butyramide structures for their effects on cardiac arrhythmias. acs.org
Histone Deacetylase (HDAC) Inhibition: More recently, certain butyric acid and butyramide derivatives have been identified as inhibitors of HDACs, enzymes implicated in cancer, leading to the design of novel anticancer agents. semanticscholar.org
Antimicrobial and Anti-inflammatory applications: The butyramide scaffold has been incorporated into molecules designed to have antimicrobial or anti-inflammatory effects, although the specific activity is highly dependent on the nature and position of the substituents. ontosight.ai
This history of exploring butyramide derivatives for therapeutic purposes provides the context for the potential, yet largely undocumented, interest in the biological properties of this compound. ontosight.ai
Significance and Current Research Trends Pertaining to this compound
While extensive, dedicated research on this compound is not widely published, its significance can be inferred from its chemical structure and the broader trends in its compound class. The molecule's high degree of substitution presents both a synthetic challenge and the potential for unique chemical and physical properties.
Structural and Synthetic Aspects: The synthesis of this compound typically involves the reaction between a derivative of 3-methylbutyric acid and an amine in the presence of a coupling agent. ontosight.ai The steric hindrance around the carbonyl group, caused by the two ethyl groups on the alpha-carbon, makes this a non-trivial transformation that may require optimized or specialized synthetic methods.
Table 2: Noteworthy Research Findings and Methods
| Research Area | Finding / Method |
|---|---|
| Synthesis | Can be formed by reacting a 3-methylbutyric acid derivative with triethylamine (B128534) using a coupling agent. ontosight.ai |
| Analytical Chemistry | A reverse-phase (RP) HPLC method has been developed for its analysis using an acetonitrile (B52724), water, and acid mobile phase. This method is scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com |
Current Research Interest: Specific, peer-reviewed studies detailing the biological activity or applications of this compound are sparse. Its primary role in current research appears to be as a structural data point in chemical databases and as a compound for analytical method development, such as in chromatography. sielc.com The interest in this molecule lies in its potential. The field of medicinal chemistry is continuously searching for novel scaffolds, and complex amides are frequently explored for their ability to interact with biological targets. ontosight.ai The unique three-dimensional shape and distribution of hydrophobic and hydrophilic regions in this compound make it a candidate for future investigation, even if it is not currently a major research focus.
Structure
3D Structure
Properties
CAS No. |
51115-73-2 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,2,2-triethyl-3-methylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-6-11(7-2,9(4)5)10(13)12-8-3/h9H,6-8H2,1-5H3,(H,12,13) |
InChI Key |
SPHMMZWBAYSJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C)C(=O)NCC |
Origin of Product |
United States |
Synthetic Methodologies for N,2,2 Triethyl 3 Methylbutyramide and Analogues
Established and Emerging Amide Bond Formation Strategies
The formation of the amide bond is one of the most fundamental reactions in organic chemistry, yet the synthesis of sterically hindered amides such as N,2,2-triethyl-3-methylbutyramide presents significant challenges. chimia.ch The conventional method involves the condensation of a carboxylic acid and an amine, a process often requiring an activating agent or coupling reagent to facilitate the reaction. chimia.chnih.gov These reagents convert the carboxylic acid into a more reactive species, such as an acid chloride, anhydride, or an activated ester, which is then susceptible to nucleophilic attack by the amine. nih.gov
However, for substrates with significant steric bulk around the reacting centers, these standard methods can be slow and result in low yields. chimia.chnih.gov This has spurred the development of more potent strategies. One emerging and robust method for creating sterically hindered amides is the direct coupling of Grignard reagents with isocyanates. chimia.ch This approach has proven effective for synthesizing exceptionally congested amides where traditional coupling methods fail. chimia.chrsc.org Another powerful technique involves the use of acyl fluorides, which are highly reactive towards amines and can be formed in situ from carboxylic acids, providing an efficient pathway for coupling sterically demanding substrates. rsc.org
Furthermore, transition-metal-free methods are gaining traction. For instance, the rearrangement of nitrile imines, generated from hydrazonyl bromides, can lead to the formation of amides under mild conditions, offering an alternative to traditional coupling reagents. acs.org Non-classical methods, such as the transamidation of activated amides, also provide novel pathways. Techniques involving the N-activation of secondary amides followed by nickel-catalyzed N–C bond cleavage and reaction with a new amine have expanded the toolkit for synthesizing complex amide structures. scispace.com
Targeted Synthesis of this compound
The specific synthesis of this compound typically involves the reaction between a derivative of 3-methylbutyric acid and an ethylamine (B1201723) source. ontosight.ai Given the steric hindrance of the target molecule, which features a quaternary carbon at the α-position and substitution on the nitrogen, direct amide formation requires carefully chosen methodologies that can overcome the steric barriers.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is critical to maximize the yield and purity of this compound. ontosight.ai This process involves the systematic variation of parameters such as solvent, temperature, catalyst, and reagent concentrations. Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or machine learning algorithms to efficiently explore the reaction space and identify the most influential factors and their optimal levels. whiterose.ac.ukbeilstein-journals.org
For a sterically hindered amide synthesis, optimization might focus on:
Coupling Reagent/Catalyst: Screening a variety of modern coupling reagents known for their efficacy in hindered systems.
Solvent: The choice of solvent can dramatically affect reaction rates and solubility of reactants.
Temperature: Elevated temperatures may be necessary to overcome the activation energy barrier associated with sterically demanding substrates. rsc.org
Reaction Time: Sufficient time is needed for the slow coupling of hindered fragments to proceed to completion.
A hypothetical optimization study for the synthesis of this compound from 2,2-diethyl-3-methylbutyric acid and ethylamine is illustrated in the table below.
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | HATU | DMF | 25 | 45 |
| 2 | T3P | Acetonitrile (B52724) | 50 | 60 |
| 3 | Acyl Fluoride (in situ) | Dichloromethane | 40 | 78 |
| 4 | Grignard/Isocyanate Route | THF | 25 | 85 |
This table is illustrative, based on general principles of reaction optimization for hindered amides.
Recent advancements have also seen the application of reinforcement learning and bandit optimization models to efficiently discover generally applicable reaction conditions, which could significantly accelerate the development of a robust synthesis for this target molecule. nsf.govnih.gov
Stereoselective Synthesis Approaches for this compound
The this compound molecule contains a stereocenter at the C3 position. Therefore, controlling the stereochemistry during its synthesis is a key consideration for accessing specific stereoisomers. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
While specific stereoselective syntheses for this exact molecule are not widely documented, general methodologies can be applied. For example, transition-metal-catalyzed allylic substitution reactions are a powerful tool for the asymmetric construction of α- and β-substituted carbonyl compounds. researchgate.net Another approach could involve a nitro-Mannich reaction followed by lactamisation to create a related cyclic precursor with controlled stereocenters, which could then be further elaborated. ucl.ac.uk Biocatalysis, using enzymes like aminomutases, offers a highly regio- and stereoselective route for the amination of precursor molecules, potentially allowing for the synthesis of enantiomerically pure arylserine analogues that could be converted to the target compound. msu.edu
Preparation of this compound Analogues and Related Structures
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. This involves modifying the core structure, for which radical chemistry and various substitution methods are highly valuable.
Exploration of Alkyl Radical Generation in Butyramide (B146194) Synthesis
Alkyl radicals are potent intermediates for forming carbon-carbon bonds, and their generation under mild conditions has become a powerful tool in modern synthesis. iu.eduiu.edu These radicals can be generated from various precursors, including through the homolytic cleavage of C-X bonds (where X is a halogen) or via C-H bond functionalization through a hydrogen-atom-transfer (HAT) process. iu.eduiu.edu
Visible-light photoredox catalysis has emerged as a particularly mild and efficient way to generate alkyl radicals. nih.gov This strategy could be employed to construct the sterically congested carbon framework of this compound analogues. For instance, an alkyl radical could be generated at the α-position to a carbonyl group and then trapped with an appropriate radical acceptor to build the quaternary center. Photochemical methods, which can be transition-metal-free, offer complementary strategies for C-H functionalization via radical mechanisms. beilstein-journals.org
N-Substituted Butyramide Synthesis via Metal-Mediated or Transition-Metal-Free Methods
Varying the N-substituent of the butyramide is a common strategy for creating analogues. This can be achieved through numerous synthetic methods.
Metal-Mediated Methods: Copper- and palladium-catalyzed reactions are workhorses for C-N bond formation. acs.org The Ullmann condensation and Buchwald-Hartwig amination are classic examples of metal-mediated processes for arylating amines or amides. Copper-mediated coupling, in particular, has been used to form C-N bonds in the synthesis of complex natural products. acs.org Transition-metal-mediated annulation approaches have also been developed to construct complex heterocyclic structures that may be related to butyramide precursors. frontiersin.org
Transition-Metal-Free Methods: There is a growing interest in developing synthetic routes that avoid transition metals, driven by cost and sustainability concerns. mdpi.com Several transition-metal-free methods for N-substitution have been reported. These include:
Nucleophilic Aromatic Substitution (SNAr): For activated aromatic rings, direct substitution with an amine or amide anion can form N-aryl amides.
Hydration of Nitriles: The hydration of nitriles to primary amides can be achieved using simple bases like sodium hydroxide, avoiding the need for metal catalysts. oatext.com These primary amides can then be further functionalized.
One-Pot Cyclizations: Methods have been developed for the one-pot synthesis of N-substituted heterocycles like piperidines and pyrrolidines from halogenated amides without metal catalysts, showcasing advanced strategies for C-N bond formation. semanticscholar.org
Chemoselective Transamidation: The direct conversion of one amide or thioamide into another without a metal catalyst can be achieved by activating the amide bond, for example, through N-acylation, making it susceptible to nucleophilic attack by a different amine. nih.gov
| Method | Catalyst/Reagent | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Broad scope for N-arylation and N-alkylation. |
| Ullmann Condensation | Copper catalyst, Base | Classic method for N-arylation, often requires high temperatures. |
| Nitrile Hydration | NaOH | Transition-metal-free, green method for primary amides. oatext.com |
| Transamidation | N-Boc activation | Metal-free, chemoselective interconversion of amides. nih.gov |
Spectroscopic and Advanced Analytical Characterization of N,2,2 Triethyl 3 Methylbutyramide
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. researchgate.net It involves two phases: a stationary phase and a mobile phase, where the separation is based on the differential partitioning of the components between these two phases. researchgate.netetamu.edu
High-Performance Liquid Chromatography (HPLC) Methodologies for N,2,2-Triethyl-3-methylbutyramide
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. openaccessjournals.com A reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method is scalable and can be employed for the isolation of impurities in preparative separation, and it is also suitable for pharmacokinetic studies. sielc.com
A typical HPLC setup for the analysis of this compound would include the following components:
| Component | Description |
| Column | A Newcrom R1 column is utilized for the separation. For faster Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller 3 µm particles are available. sielc.com |
| Mobile Phase | The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid. Phosphoric acid is commonly used; however, for applications compatible with mass spectrometry (MS), it is replaced with formic acid. sielc.com |
| Detection | The choice of detector depends on the specific requirements of the analysis and can include UV-VIS, fluorescence, or mass spectrometry. openaccessjournals.com |
This HPLC method provides a straightforward and effective means for the analysis and purification of this compound. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a tandem technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu The GC separates the components of a sample, which are then introduced into the MS for ionization and detection based on their mass-to-charge ratio. etamu.edunist.gov This technique is highly effective for the qualitative and quantitative determination of organic compounds, including assessing their purity and stability. nist.govnih.gov
In a typical GC-MS analysis, the sample is first vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). etamu.edu The separation occurs as the different components interact with the stationary phase at different rates. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are analyzed to produce a mass spectrum, which can be used to identify the compound. nist.gov The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. nist.gov
Capillary Electrophoresis-Mass Spectrometry (CEMS) Applications
Capillary Electrophoresis-Mass Spectrometry (CEMS) is a powerful analytical technique that couples the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. universiteitleiden.nlnih.gov This method is particularly useful for the analysis of a wide range of analytes, including those in complex biological matrices. universiteitleiden.nlnih.gov
In CEMS, charged molecules are separated in a capillary filled with an electrolyte solution under the influence of an electric field. mdpi.com The separated analytes are then introduced into the mass spectrometer for detection. uni-regensburg.de The technique offers several advantages, including high resolution, short analysis times, and the ability to analyze small sample volumes. uni-regensburg.de CEMS can be a valuable tool for the analysis of this compound, especially in complex sample matrices where high separation efficiency is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. libretexts.org It provides detailed information about the chemical environment of individual atoms within a molecule. libretexts.org
One-Dimensional NMR (¹H, ¹³C NMR) Analyses
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural characterization of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift of a proton is influenced by the electron density around it.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org
The analysis of ¹H and ¹³C NMR spectra allows for the initial assignment of the different proton and carbon signals to the various functional groups within the this compound molecule.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide more detailed structural information by showing correlations between different nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu This helps to establish the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.eduprinceton.educolumbia.edu This is crucial for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). sdsu.eduprinceton.educolumbia.edu This information is vital for piecing together the molecular framework by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly important for determining the relative stereochemistry of the molecule.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the full structural elucidation of this compound. researchgate.net
Solid-State NMR Approaches for Related Amide Systems
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including amide systems. For tertiary amides like this compound, which are often sterically hindered, solid-state NMR can provide valuable insights that are not accessible through solution-state NMR.
One of the key techniques in solid-state NMR is Cross-Polarization Magic Angle Spinning (CP/MAS). This method enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring polarization from abundant nuclei such as ¹H. huji.ac.il Magic angle spinning, in turn, averages out anisotropic interactions, leading to higher resolution spectra. huji.ac.il
Studies on related N,N-disubstituted amides have utilized ¹⁵N CP/MAS NMR to investigate the electronic environment of the nitrogen atom. For instance, the ¹⁵N chemical shift is sensitive to the degree of pyramidalization at the nitrogen and the extent of N-C(O) resonance. rsc.orgrsc.org In sterically hindered amides, rotation around the C-N bond can be restricted, leading to distinct NMR signals for different conformers, even in the solid state. acs.org The rotational barriers around the C-N bond in amides can be influenced by both electronic and steric effects. osti.gov
Furthermore, solid-state NMR has been employed to study the dynamics of amide ligands in metal complexes immobilized on surfaces. osti.gov By analyzing the changes in the NMR spectra at different temperatures, researchers can determine the rotational barriers of the amide groups, providing information about the electronic and steric interactions with their environment. osti.gov In some cases, the complexity of solid-state NMR spectra can be increased by the presence of multiple crystalline forms or amorphous content, which can be distinguished by their different chemical shifts and line shapes. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular weight and elemental composition of compounds like this compound. HRMS instruments can measure mass-to-charge ratios (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. uni-saarland.de
In the analysis of amides, HRMS is crucial for confirming the identity of the synthesized compound and for elucidating the structures of its fragments. For tertiary amides, a common fragmentation pathway observed in mass spectrometry is the α-cleavage of the N-CO bond, leading to the formation of an acylium ion. unl.ptnih.gov This fragmentation is particularly prominent in α,β-unsaturated amides due to the stabilizing effect of extended conjugation. unl.ptnih.gov Another potential fragmentation for aliphatic amides is the McLafferty rearrangement, which can occur if a γ-hydrogen is available. nih.gov
When subjected to electrospray ionization (ESI), amides typically show an intense signal for the protonated molecule, [M+H]⁺. unl.ptnih.gov The study of fragmentation patterns under HRESI-MS conditions can provide valuable structural information. For instance, the fragmentation of N,N-disubstituted amides can be influenced by the nature of the substituents on both the nitrogen and the acyl group. unl.pt In some cases, the fragmentation of the amide can lead to the formation of keteniminium salt intermediates. chinesechemsoc.org
Integration with Liquid Chromatography (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the analysis of complex mixtures and the purification and identification of specific compounds like this compound. sielc.com LC separates the components of a mixture based on their physicochemical properties, and the MS detector provides mass and structural information for each separated component.
For the analysis of amides, reversed-phase HPLC is a commonly used separation technique. sielc.comtandfonline.com A typical mobile phase might consist of a mixture of acetonitrile and water, with a small amount of an acid like formic acid to improve peak shape and ionization efficiency in the mass spectrometer. sielc.com The use of formic acid is particularly important for MS compatibility as it is volatile and less likely to cause ion suppression compared to non-volatile acids like phosphoric acid. sielc.comlcms.cz
LC-MS has been successfully applied to the analysis of various amides in different matrices, including groundwater and biological samples. usgs.govnih.gov The technique can be used for quantitative analysis, where the amount of a specific amide is determined, as well as for qualitative analysis, where the identity of unknown amides and their degradation products is established. usgs.govresearchgate.net The sensitivity of LC-MS allows for the detection of trace amounts of amides, making it a valuable tool in environmental and metabolic studies. usgs.govrsc.org The development of LC-MS methods often involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. In the context of this compound, a tertiary amide, the most characteristic absorption is the C=O stretching vibration, often referred to as the Amide I band. nih.govlibretexts.org For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com A key feature of tertiary amides is the absence of an N-H bond, which means they cannot form hydrogen bonds with each other. spcmc.ac.in Consequently, the C=O stretching frequency is largely independent of the physical state (solid, liquid, or gas). spcmc.ac.in
The position of the Amide I band can be influenced by factors such as conjugation and the electronic effects of substituents. Electron-withdrawing groups attached to the nitrogen atom can increase the C=O stretching frequency. spcmc.ac.in In addition to the prominent Amide I band, the IR spectrum of a tertiary amide will also show characteristic C-H stretching vibrations from the ethyl and methyl groups, typically in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of tertiary amides is also observable, although it can be weaker and appear in the fingerprint region of the spectrum. msu.edu
It's important to note that while the Amide I band is a strong indicator, it falls in a region where other carbonyl-containing functional groups also absorb, which can sometimes make definitive identification challenging based on this band alone. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes for Tertiary Amides |
| C=O Stretch (Amide I) | 1630-1680 | Strong absorption, relatively insensitive to the physical state. spcmc.ac.inspectroscopyonline.com |
| C-H Stretch | 2850-3000 | From alkyl groups (ethyl, methyl). |
| C-N Stretch | 1000-1250 | Can be weak and appear in the fingerprint region. msu.edu |
| N-H Stretch | Absent | A defining characteristic of tertiary amides. spcmc.ac.in |
| N-H Bend | Absent | A defining characteristic of tertiary amides. spcmc.ac.in |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. A key principle of Raman spectroscopy is that a vibration is Raman active if it causes a change in the polarizability of the molecule. doitpoms.ac.uk
For amides, the Amide I band (primarily C=O stretch) is also a prominent feature in the Raman spectrum, typically appearing in a similar region as in the IR spectrum (around 1610–1690 cm⁻¹). nih.govbio-structure.com The Amide III band, which arises from a complex mixture of C-N stretching and N-H bending vibrations, is also observed in the Raman spectra of primary and secondary amides (around 1220–1350 cm⁻¹). nih.govresearchgate.net However, for a tertiary amide like this compound, the nature of the bands in this region would differ due to the absence of the N-H bond.
The Raman spectra of amides can be sensitive to the conformational state of the molecule. osti.gov For example, different rotational isomers (rotamers) can exhibit distinct Raman signals. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic transition of the molecule, can be used to selectively enhance the Raman signals of specific parts of the molecule, such as the amide chromophore. sns.it This can be particularly useful for studying the electronic structure and dynamics of amides. pitt.edu
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes for Amides |
| Amide I (C=O Stretch) | 1610-1690 | Strong and useful for structural analysis. nih.govbio-structure.com |
| Amide II | ~1520-1564 | Primarily N-H bending and C-N stretching, less prominent in tertiary amides. nih.gov |
| Amide III | 1220-1350 | Complex mode, contribution from C-N stretch is significant in tertiary amides. nih.govresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For organic molecules, the most common transitions are n → π* and π → π*.
The this compound molecule contains a carbonyl group (C=O) and nitrogen with lone pairs of electrons, which constitute the amide chromophore. Simple, non-conjugated amides typically exhibit a weak absorption band in the far-UV region corresponding to the n → π* transition of the carbonyl group. ucalgary.ca This transition involves the excitation of a non-bonding electron (n) from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. ucalgary.ca Due to the lack of extended conjugation in this compound, this is the primary electronic transition expected to be observed in its UV-Vis spectrum.
The absorption maximum (λmax) for the n → π* transition in aliphatic amides generally occurs in the range of 215-220 nm. ucalgary.calibretexts.org The intensity of this absorption, represented by the molar absorptivity (ε), is typically low. The presence of alkyl substituents on the nitrogen atom and the α-carbon can cause minor shifts in the absorption wavelength. In the case of this compound, the bulky alkyl groups may have a slight influence on the electronic environment of the amide chromophore.
Table 1: Typical UV-Vis Absorption Data for Aliphatic Amides
| Chromophore | Transition | Typical λmax (nm) |
| Amide (O=C-N) | n → π* | 215 - 220 |
Note: The exact λmax for this compound would require experimental measurement, but it is expected to fall within the typical range for aliphatic amides.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the molecular formula. For a novel or synthesized compound, elemental analysis serves as a crucial verification of its empirical and molecular formula and is a key indicator of its purity. The accepted accuracy for elemental analysis data is typically within ±0.4% of the calculated values. nih.gov
The molecular formula for this compound is C₁₁H₂₃NO. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The theoretical percentages are calculated as follows:
Molecular Weight = (11 * 12.011) + (23 * 1.008) + (1 * 14.007) + (1 * 15.999) = 185.311 g/mol
%C = (11 * 12.011 / 185.311) * 100
%H = (23 * 1.008 / 185.311) * 100
%N = (1 * 14.007 / 185.311) * 100
%O = (1 * 15.999 / 185.311) * 100
Table 2: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical (%) |
| Carbon (C) | C₁₁H₂₃NO | 71.29 |
| Hydrogen (H) | C₁₁H₂₃NO | 12.50 |
| Nitrogen (N) | C₁₁H₂₃NO | 7.56 |
| Oxygen (O) | C₁₁H₂₃NO | 8.64 |
Note: Experimental values from combustion analysis would be expected to closely match these theoretical percentages for a pure sample.
Structural and Electronic Properties of N,2,2 Triethyl 3 Methylbutyramide
Molecular Conformation and Tautomerism in Amide Linkages
However, in sterically hindered tertiary amides like N,2,2-Triethyl-3-methylbutyramide, significant steric strain can lead to deviations from perfect planarity. rsc.org The bulky ethyl groups on the nitrogen and the substituted butyryl group can force a twisting of the amide bond. rsc.orgresearchgate.net While the core amide unit strives for planarity to maximize resonance stabilization, the steric repulsion between the bulky substituents can lead to a distorted, non-planar geometry. rsc.org The degree of this distortion is a balance between the stabilizing effect of resonance and the destabilizing steric interactions.
Rotation around the C-N amide bond is a well-studied phenomenon in amides and is typically a high-energy process due to the partial double bond character. nih.govmdpi.com In N,N-dialkylamides, the energy barrier to this rotation can be significant. nih.gov For instance, studies on related N,N-diethylamides have shown that steric interactions can modulate the rotational barrier. nih.gov
Table 1: Rotational Barriers for Selected N,N-Dialkylamides
| Compound | Rotational Barrier (kcal/mol) |
|---|---|
| N,N-diethyl-m-toluamide | ~15-17 |
| N,N-diethyl-o-toluamide | Higher than m-isomer due to steric hindrance |
Tautomerism in amides involves the migration of a proton, typically from the nitrogen to the carbonyl oxygen, to form an imidol tautomer. However, for tertiary amides like this compound, which lack a proton on the nitrogen atom, the common amide-imidol tautomerism is not possible. psu.eduscirp.org While other forms of tautomerism are theoretically conceivable, they are generally not significant for simple amides under normal conditions. The keto-enol type of tautomerism is more relevant for compounds with an alpha-proton to the carbonyl group, but the amide-imidol equilibrium is the most discussed for amides. scirp.orgcore.ac.uk The stability of the amide form is overwhelmingly favored. researchgate.net
Chirality and Stereoisomeric Considerations of this compound
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.
An analysis of the structure of this compound reveals the presence of a stereocenter at the C3 position of the butyramide (B146194) backbone, which is bonded to a hydrogen atom, a methyl group, an isopropyl group (from the C2 position with its substituents), and the carbonyl group. However, a crucial point is that the C2 position is a quaternary carbon with two identical ethyl groups attached. This lack of four different substituents at C2 means it is not a chiral center.
A key database entry for this compound explicitly states that the molecule is achiral. nih.gov This indicates that despite its complex structure, the molecule possesses an element of symmetry that makes it superimposable on its mirror image. The presence of two identical ethyl groups at the C2 position is the likely reason for this achirality.
Since the molecule is achiral, it does not have enantiomers and, consequently, no diastereomers. Therefore, there is only one unique structure for this compound.
Electronic Structure and Charge Distribution in this compound Analogues
The electronic structure of the amide group in this compound is characterized by the resonance between a neutral and a zwitterionic form. wikipedia.org This resonance leads to a delocalization of electron density, resulting in a partial negative charge on the oxygen atom and a partial positive charge on both the carbon and nitrogen atoms. wikipedia.org The carbonyl group (C=O) is a strong dipole, and the C-N bond also possesses a dipole moment. wikipedia.org
The substituents on the amide also influence the electronic distribution through inductive effects. The ethyl groups on the nitrogen atom and the alkyl groups on the butyryl chain are electron-donating. These groups can slightly increase the electron density on the nitrogen and the alpha-carbon, respectively. However, the dominant electronic feature remains the polarization of the amide bond due to resonance.
Studies on analogous N,N-diethylamides have provided insights into their electronic properties. For instance, the electronic environment of the N-ethyl groups can be probed by techniques like NMR spectroscopy, which can reveal information about the rotational barriers and, indirectly, the electronic distribution. mdpi.com The charge distribution in the amide bond is a key factor in determining its reactivity and intermolecular interactions. mdpi.com
Table 2: Calculated Partial Charges on Atoms in a Model Tertiary Amide (N,N-dimethylacetamide)
| Atom | Partial Charge (e) |
|---|---|
| Carbonyl Oxygen | -0.5 to -0.6 |
| Carbonyl Carbon | +0.4 to +0.5 |
| Nitrogen | -0.2 to -0.3 |
Hydrogen Bonding and Intermolecular Interactions in Amide Systems
Intermolecular forces play a crucial role in determining the physical properties of this compound. As a tertiary amide, it lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor. wikipedia.org This is in contrast to primary and secondary amides, which can participate in extensive hydrogen bonding networks. wikipedia.org
However, the lone pairs of electrons on the carbonyl oxygen make the amide a good hydrogen bond acceptor. wikipedia.orgrsc.org It can form hydrogen bonds with proton donors, such as water or alcohols. The strength of this hydrogen bond acceptance is influenced by the electronic properties of the amide. rsc.orgresearchgate.net
Besides hydrogen bonding, dipole-dipole interactions are significant intermolecular forces in amides due to the highly polar nature of the amide group. oup.com The partial negative charge on the oxygen and the partial positive charge on the carbon and nitrogen create a strong molecular dipole. These dipoles will align in the liquid and solid states, contributing to the substance's boiling point and melting point.
Computational and Theoretical Studies of N,2,2 Triethyl 3 Methylbutyramide
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. uzh.ch MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. escholarship.org
For a flexible molecule like N,2,2-triethyl-3-methylbutyramide, which has several rotatable bonds, MD simulations are invaluable for:
Conformational Sampling: The molecule can exist in numerous conformations due to the rotation around its single bonds (e.g., C-N, C-C bonds of the ethyl and butyl groups). MD simulations can explore the potential energy surface to identify the most stable and populated conformations and the energy barriers between them. biorxiv.org
Solvent Effects: MD simulations can explicitly include solvent molecules (like water or an organic solvent), allowing for the study of how the solvent affects the conformational preferences and dynamics of this compound.
Thermodynamic Properties: By analyzing the trajectory of an MD simulation, various thermodynamic properties such as average potential energy and heat capacity can be estimated.
A hypothetical outcome of an MD simulation could be a table showing the relative populations of different conformers defined by key dihedral angles.
| Conformer | Dihedral Angle 1 (Cα-Cβ-Cγ-Cδ) | Dihedral Angle 2 (C=O-N-Cε) | Relative Population (%) |
| 1 | anti (~180°) | trans (~180°) | 65 |
| 2 | gauche+ (~60°) | trans (~180°) | 15 |
| 3 | gauche- (~-60°) | trans (~180°) | 15 |
| 4 | anti (~180°) | cis (~0°) | 5 |
Note: This table is for illustrative purposes to show how MD results for conformational analysis might be presented.
In Silico Modeling for Structural Predictions and Reactivity Assessment
In silico modeling is a broad term that encompasses all computer-based simulations in chemistry and biology. In the context of this compound, it can refer to the use of computational models to predict its properties and reactivity. lancs.ac.uk This often involves Quantitative Structure-Activity Relationship (QSAR) models or reactivity models based on quantum chemical descriptors.
Structural Alerts for Reactivity: Based on its structure, in silico tools can identify potential sites of metabolic attack or chemical degradation. The amide bond in this compound, for instance, is a known functional group susceptible to hydrolysis under acidic or basic conditions. researchgate.net
Prediction of Physicochemical Properties: Models can predict properties like logP (a measure of lipophilicity), solubility, and boiling point based on the molecular structure. For this compound, a logP of 2.78 has been reported, indicating moderate lipophilicity. sielc.com
Prediction of Spectroscopic Signatures using Computational Approaches
Computational methods are indispensable for predicting and interpreting spectroscopic data. nsf.gov By simulating spectra, researchers can confirm molecular structures and assign experimental peaks to specific molecular motions or electronic transitions. frontiersin.org
For this compound, this would involve:
Simulating IR and Raman Spectra: Using the vibrational frequencies and intensities calculated via DFT or ab initio methods, a theoretical spectrum can be generated. science.gov This simulated spectrum can be compared directly with experimental data. Key predicted peaks for this compound would include a strong C=O stretch (amide I band) around 1650 cm⁻¹, an N-H bend (amide II band, though this is a tertiary amide so it will be different), and various C-H stretching and bending vibrations.
Simulating UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations. researchgate.net This allows for the prediction of the λ_max in a UV-Vis spectrum, which corresponds to electronic transitions, such as the n → π* transition of the carbonyl group.
A table of predicted vibrational frequencies could be generated as follows:
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Description |
| 1 | 2975 | 55 | Asymmetric C-H Stretch (Ethyl/Methyl) |
| 2 | 2940 | 48 | Symmetric C-H Stretch (Ethyl/Methyl) |
| 3 | 1655 | 250 | C=O Stretch (Amide I) |
| 4 | 1450 | 80 | CH₂ Scissoring |
| 5 | 1380 | 110 | C-N Stretch |
Note: This data is representative of computational predictions for amides and is not based on a specific study of this compound.
Structure Activity and Structure Property Relationship Studies of N,2,2 Triethyl 3 Methylbutyramide Derivatives
Systematic Modification of the N,2,2-Triethyl-3-methylbutyramide Core and Functional Group Analysis
Systematic modification strategies could involve:
Altering the N-Alkyl Groups: Replacing the N,N-diethyl groups with other alkyl substituents (e.g., methyl, propyl) or cyclic structures to study the steric and electronic effects on amide bond rotation and receptor binding.
Modifying the Acyl Chain: Changing the length and branching of the butyramide (B146194) backbone (e.g., substituting the 3-methyl group or altering the ethyl groups at the 2-position) to assess the impact on lipophilicity and conformational flexibility.
Introducing Other Functional Groups: Replacing or adding functional groups, such as halogens, hydroxyls, or aromatic rings, to introduce new interactions like hydrogen bonding or π-π stacking. For instance, introducing an aromatic group on the nitrogen, as in N-(4-Ethoxyphenyl)butanamide, can introduce resonance stabilization and potential for planar stacking.
The synthesis of such derivatives typically involves the reaction of a corresponding carboxylic acid (e.g., 2,2-diethyl-3-methylbutyric acid) with a desired amine (e.g., diethylamine) using a coupling agent. ontosight.ai Analysis of the resulting derivatives would employ standard techniques like NMR and mass spectrometry to confirm their structure and qualitative analysis to identify functional groups. iscnagpur.ac.in
Table 1: Comparison of this compound with Analogous Amides This table presents data for analogous compounds to illustrate the effects of structural modifications.
| Compound Name | Molecular Formula | Key Structural Features | Potential Impact of Modification |
|---|---|---|---|
| This compound | C₁₁H₂₃NO | N,N-diethyl substitution; highly branched acyl chain. nih.gov | High steric hindrance around the amide bond. |
| N-Ethylbutanamide | C₆H₁₃NO | Single ethyl group on nitrogen; linear acyl chain. | Reduced steric hindrance, potential for hydrogen bonding. |
| N,N-Dimethylbutyramide | C₆H₁₃NO | Two methyl groups on nitrogen; linear acyl chain. | Less steric bulk at the nitrogen compared to diethyl. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netrutgers.edu These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure, such as its electronic, steric, or hydrophobic properties—to build mathematical relationships. researchgate.net
For a molecule like this compound, a QSPR model could predict properties such as boiling point, solubility, or partitioning behavior based on descriptors calculated from its structure. For example, a QSPR study on propane (B168953) derivatives used a single descriptor (Mor13v) to correlate with surface tension. researchgate.net Similarly, QSAR models could be developed to predict potential biological activities, such as toxicity or receptor binding affinity. While specific QSAR/QSPR studies on this compound are not widely documented, models developed for other substituted amides or inhibitors could serve as a starting point. researchgate.netnih.gov
The process of building a QSAR/QSPR model for derivatives of this compound would involve:
Data Set Selection: Synthesizing a library of derivatives with systematic variations.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound.
Model Development: Employing statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. researchgate.net
Validation: Testing the model's predictive power on a set of compounds not used in its development.
Such models are valuable for prioritizing the synthesis of new compounds and for screening virtual libraries to identify molecules with desired properties, reducing the need for extensive experimental testing. lancs.ac.uk
Impact of Alkyl Chain Length and Branching on Molecular Properties and Interactions
The extensive alkyl substitution on this compound is a defining feature that significantly influences its properties. The length and branching of alkyl chains in molecules are known to affect their physical properties, molecular packing, and intermolecular interactions. science.govnih.gov
Alkyl Chain Branching: Branching, as seen with the two ethyl groups at the α-carbon and the methyl group at the β-carbon, introduces significant steric hindrance. This bulkiness can restrict bond rotation, influencing the molecule's preferred conformation. In solid-state packing, branched chains can disrupt regular arrangements, potentially lowering the melting point compared to a linear isomer. The branching of cation alkyl chains in ionic liquids has been shown to decrease water solubility. science.gov The steric bulk around the carbonyl group in this compound is expected to hinder the approach of nucleophiles, affecting its reactivity.
Table 2: Effect of Alkyl Chain Characteristics on Molecular Properties (General Trends) This table summarizes general principles observed in various molecular systems.
| Property | Effect of Increasing Alkyl Chain Length | Effect of Alkyl Chain Branching |
|---|---|---|
| Hydrophobicity | Increases. mdpi.com | Generally increases. |
| Water Solubility | Decreases. nih.gov | Tends to decrease. science.gov |
| Melting Point | Can show complex behavior (e.g., odd-even effects). beilstein-journals.org | Often decreases due to packing disruption. |
| Steric Hindrance | Increases. | Significantly increases. |
Influence of Amide Nitrogen Substitution Patterns on Reactivity and Interactions
The substitution pattern on the amide nitrogen is a critical determinant of an amide's chemical reactivity and its ability to participate in intermolecular interactions. This compound is a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms (one carbonyl carbon and two ethyl carbons).
This tertiary nature has several consequences:
Lack of Hydrogen Bond Donation: Unlike primary (R-CONH₂) and secondary (R-CONHR') amides, the tertiary amide nitrogen of this compound has no hydrogen atom to donate for hydrogen bonding. It can only act as a hydrogen bond acceptor via the lone pair on the oxygen or, less favorably, the nitrogen.
Reactivity: The presence of two ethyl groups on the nitrogen provides significant steric hindrance, which can protect the amide bond from hydrolysis. Bulky substituents on the nitrogen are known to reduce the rates of nucleophilic attack at the carbonyl carbon.
Electronic Effects: Alkyl groups are electron-donating, which slightly increases the electron density on the nitrogen atom. This can influence the basicity of the amide, although amides are generally very weak bases due to the resonance delocalization of the nitrogen's lone pair into the carbonyl group. Studies on thionocarbamates have shown that the nature of the N-substituent (e.g., ethyl vs. acetyl) has a significant effect on the electronic properties and reactivity of the molecule. researchgate.net
Modifying the N,N-diethyl groups to other substituents would systematically alter these properties. For example, replacing them with electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Conformational Preferences and Their Role in Molecular Recognition
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with other molecules, a process known as molecular recognition. mdpi.com For this compound, the numerous single bonds in its structure allow for a high degree of conformational flexibility, but this is constrained by the steric bulk of its substituents.
The molecule's conformation is primarily dictated by rotations around several key bonds:
Amide C-N Bond: Rotation around this bond is typically restricted due to its partial double-bond character from resonance. However, severe steric crowding, as is likely in this heavily substituted amide, can lead to a "twisted" or non-planar amide bond, which can increase its reactivity. researchgate.net
Acyl Chain Bonds: Rotation around the C-C bonds of the acyl chain will be influenced by the bulky ethyl and methyl groups, which will seek to occupy positions that minimize steric strain.
The preferred conformation will be the one with the lowest energy, balancing these steric repulsions. mdpi.com This defined three-dimensional shape is critical for how the molecule fits into a binding site of a receptor or enzyme. Molecular recognition is highly dependent on a complementary match of shape and electronic properties between the molecule and its binding partner. beilstein-journals.org The arrangement of the ethyl and methyl groups creates a specific hydrophobic surface that will favor interactions with nonpolar pockets in a receptor, while the carbonyl oxygen provides a potential hydrogen bond acceptor site. acs.org
Computational modeling and techniques like Lanthanide-Induced Shift (LIS) NMR spectroscopy can be used to investigate the conformational equilibria of such molecules. rsc.org Studies on other substituted amides have shown that even subtle changes in substitution can lead to different packing motifs in crystals, highlighting the importance of molecular shape in recognition processes. mdpi.com
Future Directions and Research Gaps in N,2,2 Triethyl 3 Methylbutyramide Research
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The synthesis of amides is a cornerstone of the pharmaceutical and chemical industries. rsc.org However, traditional methods often rely on stoichiometric coupling agents, which generate significant waste and have a considerable environmental impact. rsc.org Future research should prioritize the development of greener, more atom-efficient synthetic pathways to N,2,2-Triethyl-3-methylbutyramide and related sterically hindered amides.
Recent advancements in electrosynthesis offer a promising alternative. rsc.org Electrochemical methods can often proceed without external oxidants or transition metals, improving atom economy. rsc.org For instance, an electrochemical anion pool method has been successfully used for amide synthesis in a divided cell, showcasing a highly sustainable and atom-efficient approach. rsc.org Another avenue for exploration is the use of in situ activation of primary carboxamides with reagents like N,N-dialkylformamide dimethyl acetals, which can facilitate transamidation under milder conditions. scispace.com
Furthermore, the development of catalytic methods for amide bond formation is a critical research goal. While many current methods are suitable for a range of substrates, the synthesis of sterically hindered amides like this compound remains a challenge. vu.nl Research into novel catalysts that can accommodate bulky substrates is essential for improving the efficiency and sustainability of its production. vu.nlacs.org
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound requires the application of advanced analytical techniques. In situ analysis, which allows for the real-time monitoring of a chemical reaction, is particularly valuable.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the formation of intermediates and byproducts during the synthesis process. This data is crucial for optimizing reaction conditions to improve yield and purity. For instance, the in situ generation of O-silylthionoesters from thiol acids has been monitored to understand the formation of amides at room temperature. nih.gov
Moreover, advanced imaging techniques could be employed to study the solid-state characteristics of this compound, such as its crystal structure and polymorphism. mdpi.com This information is vital for its handling, storage, and formulation in potential applications.
Integration of Multi-Omics Data for Comprehensive Understanding of Metabolic Pathways
While the biological activity of this compound is not yet widely documented, the amide functional group is a common motif in biologically active molecules. ontosight.ai Should this compound exhibit any pharmacological effects, a multi-omics approach will be indispensable for elucidating its mechanism of action.
Integrating genomics, transcriptomics, proteomics, and metabolomics data can provide a holistic view of how a compound affects cellular processes. frontiersin.orgresearchgate.netbiorxiv.org For example, if this compound were found to have antimicrobial properties, multi-omics analysis could identify the specific metabolic pathways in bacteria that are disrupted. frontiersin.org This approach has been used to connect microbial genomes with their metabolic products, revealing new bioactive compounds and their biosynthetic gene clusters. frontiersin.org
Recent developments in computational tools, such as metabolic-informed neural networks (MINNs), are designed to integrate multi-omics data with genome-scale metabolic models to predict metabolic fluxes. biorxiv.orgvu.nl Applying such models could help to predict the metabolic fate of this compound and its potential interactions with endogenous metabolic pathways. nih.gov
Computational Design of Novel Amide-Based Scaffolds for Specific Interactions
The unique three-dimensional structure of this compound can serve as a starting point for the computational design of novel amide-based scaffolds. nih.gov By modifying its structure in silico, researchers can explore a vast chemical space to design new molecules with specific properties. pnas.org
Structure-based drug design, for instance, utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Iterative cycles of computational design, chemical synthesis, and biological testing can lead to the discovery of potent and selective inhibitors for various therapeutic targets. pnas.org This approach has been successfully used to develop amide-containing inhibitors for enzymes like the Nsp3 macrodomain of SARS-CoV-2. pnas.org
Furthermore, computational methods can be used to predict the physicochemical properties of new amide scaffolds, such as their solubility and membrane permeability, which are crucial for their potential as therapeutic agents. acs.org The design of amide-based scaffolds has also been explored for their potential in treating diseases like Alzheimer's. acs.org
Detailed Investigation of Stereochemical Impact on Molecular Recognition and Reactivity
The presence of a chiral center at the 3-position of the butyramide (B146194) backbone of this compound introduces the possibility of stereoisomers. It is well-established that the stereochemistry of a molecule can have a profound impact on its biological activity and molecular recognition. researchgate.netscispace.com
Future research should focus on the synthesis of the individual stereoisomers of this compound and the investigation of their distinct properties. Chiral chromatography techniques can be employed to separate the enantiomers and diastereomers. sielc.com
Once isolated, the stereochemical and chiroptical properties of each isomer can be characterized using techniques like circular dichroism spectroscopy and X-ray crystallography. mdpi.comresearchgate.net Furthermore, the differential interaction of each isomer with chiral biological targets, such as enzymes and receptors, should be investigated to understand the role of stereochemistry in its potential biological activity. scispace.com The influence of stereochemistry on the conformation of peptides and the geometry of prolyl amide bonds has been a subject of detailed study, highlighting the importance of such investigations. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,2,2-Triethyl-3-methylbutyramide, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or multicomponent reactions. For example, analogous acetamide derivatives are prepared using bromoacetyl bromide and amines in the presence of bases like triethylamine, with yields influenced by stoichiometry, temperature (e.g., 75–84°C), and solvent polarity. Optimization of reaction time and purification steps (e.g., column chromatography) is critical for achieving high purity and yield .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 1.2–1.5 ppm, carbonyl signals at ~170 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- Melting Point Analysis : Consistency with literature data (e.g., 75–84°C for similar acetamides) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Stability is maintained under inert atmospheres (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Moisture-sensitive amide bonds necessitate anhydrous conditions, validated by Karl Fischer titration. Degradation products should be monitored via TLC (Rf ~0.3–0.6) or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:
- Catalysts : Evaluate Lewis acids (e.g., ZnCl2) or organocatalysts for rate enhancement.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF).
- Temperature Gradients : Assess kinetic vs. thermodynamic control via reflux vs. room-temperature reactions.
- Work-Up Strategies : Optimize extraction pH and solvent ratios to minimize product loss .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound analogs?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra.
- X-ray Crystallography : Confirm stereochemistry and crystal packing effects.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies may arise from solvent interactions or conformational flexibility .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkyl/aryl groups (e.g., trifluoromethyl or thienyl substitutions) and test biological activity.
- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins.
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .
Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- DFT Calculations : Map potential energy surfaces to identify transition states and intermediates.
- Molecular Dynamics (MD) : Simulate solvent effects and conformational dynamics.
- QSAR Models : Corrate electronic descriptors (HOMO/LUMO energies) with experimental reactivity data .
Q. What challenges arise when scaling up this compound synthesis from lab to pilot scale?
- Methodological Answer : Address:
- Heat Transfer : Optimize cooling rates to prevent exothermic runaway reactions.
- Purification : Transition from column chromatography to recrystallization or distillation.
- Byproduct Management : Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
